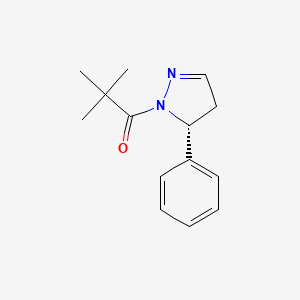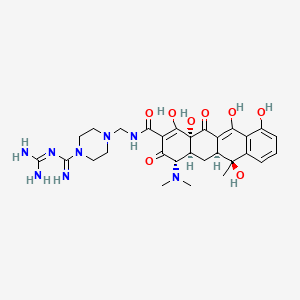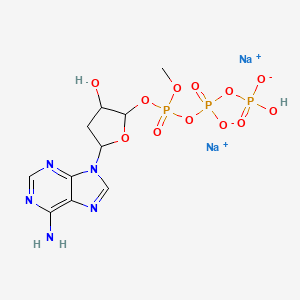
4-Cyclopentyl-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exchange protein activated by cAMP (Epac) proteins mediate cAMP signaling independent of protein kinase A (PKA). HJC0197 is a cell-permeable inhibitor of Epac1 and Epac2 (IC50 = 5.9 µM for Epac2). It inhibits Epac1-mediated Rap1-GDP exchange activity at 25 µM, but has no effect on cAMP-induced type I and II PKA activity at this concentration. Pretreatment of HEK293 cells expressing either Epac1 or Epac2 with 10 µM HJC0197 completely blocks Epac-mediated phosphorylation of Akt. HJC0197 has been used to study the role of Epac signaling in chondrogenesis in chicken micromass cultures.
Novel Epac antagonist
HJC0197 is a EPAC (erythromycin propionate-N-acetylcysteinate) inhibitor. EPAC inhibitor may prevent pancreatic cancer cell migration and invasion.
Wissenschaftliche Forschungsanwendungen
Anti-HIV Activity: A study explored the synthesis and anti-HIV-1 integrase activity of cyano pyrimidinones, closely related to the compound . They found significant inhibition against HIV-1 integrase in their assays, suggesting potential applications in anti-HIV therapies (Ramajayam et al., 2009).
Antibacterial Activity: Research on the synthesis of novel pyrimidine-based heterocycles, including compounds similar to 4-Cyclopentyl-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, showed antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibacterial agents (Shehta & Abdel Hamid, 2019).
HIV Integrase Strand Transfer Inhibitors: Another study focused on the design, synthesis, and in vitro evaluation of tetrahydropyrimidine-5-carbonitrile derivatives as HIV integrase strand transfer inhibitors. This research suggests the utility of these compounds in developing new treatments for HIV (Wadhwa et al., 2020).
CDK4 Protein Affinity: A study involving molecular docking and synthesis of related compounds revealed high affinity with CDK4 protein, indicating potential applications in cancer therapy (Holam et al., 2022).
Dihydrofolate Reductase Inhibitors: Research on the structural insights of dihydropyrimidine-5-carbonitrile derivatives revealed their potential as dihydrofolate reductase inhibitors, which could be significant in developing new cancer treatments (Al-Wahaibi et al., 2021).
Eigenschaften
IUPAC Name |
4-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-12-7-8-13(2)15(9-12)11-24-19-21-17(14-5-3-4-6-14)16(10-20)18(23)22-19/h7-9,14H,3-6,11H2,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWRTHDHRGHQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B607895.png)
